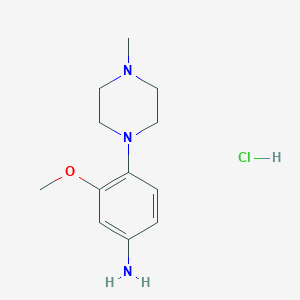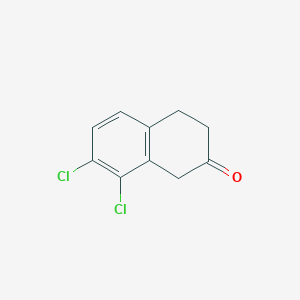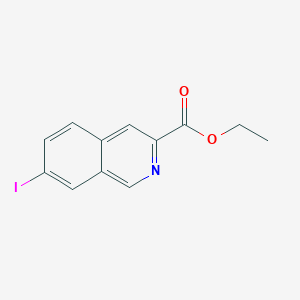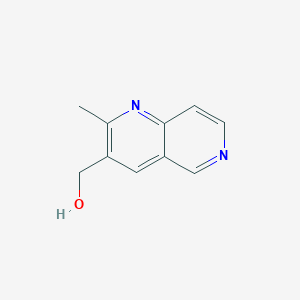
7-Amino-4-methylindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-4-methylindolin-2-one is a nitrogen-containing heterocyclic compound with the molecular formula C9H10N2O. This compound is part of the indole family, which is known for its significant biological and pharmacological properties . Indole derivatives are prevalent in many natural products and pharmaceuticals, making them a crucial area of study in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-methylindolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed Larock indole synthesis, which utilizes ortho-substituted anilines . This method involves a one-pot sequential Buchwald–Hartwig amination followed by C–H activation to form the indole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. The use of palladium catalysts and controlled reaction conditions ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 7-Amino-4-methylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, which can have significant biological activities .
Aplicaciones Científicas De Investigación
7-Amino-4-methylindolin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Amino-4-methylindolin-2-one involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with neurotransmitter receptors, influencing neurological pathways . The exact mechanism may vary depending on the specific application and target .
Comparación Con Compuestos Similares
Indole: The parent compound of the indole family, known for its wide range of biological activities.
4-Methylindole: Similar in structure but lacks the amino group, leading to different chemical properties.
7-Aminoindole: Similar but without the methyl group, affecting its reactivity and applications.
Uniqueness: 7-Amino-4-methylindolin-2-one is unique due to the presence of both the amino and methyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
7-amino-4-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H10N2O/c1-5-2-3-7(10)9-6(5)4-8(12)11-9/h2-3H,4,10H2,1H3,(H,11,12) |
Clave InChI |
AUUJDPJZIWPGSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CC(=O)NC2=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)


![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)



![5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)



![3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13666083.png)

